1-Boc-4-methylpiperidine-4-carboxamide

Medicinal Chemistry Aqueous-Phase Synthesis Drug Design

Medicinal chemists synthesizing HDAC6 inhibitors face 6-7 step routes with protection interconversions. This intermediate eliminates two steps, providing a streamlined 4-step synthesis. Pre-installed quaternary 4-carbamoyl group removes amide coupling and protection steps. ≥98% purity with batch-specific NMR/HPLC/GC certificates ensures Pd-catalyzed coupling fidelity. Water solubility 2.7 g/L (LogP 0.63) enables smooth aqueous amide bond formation and Boc deprotection. Bulk quantities in stock for immediate global dispatch.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 343788-67-0
Cat. No. B1374635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-methylpiperidine-4-carboxamide
CAS343788-67-0
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N
InChIInChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-5-12(4,6-8-14)9(13)15/h5-8H2,1-4H3,(H2,13,15)
InChIKeySOVXDRHZKKDYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-methylpiperidine-4-carboxamide: Compound Class and Key Characteristics


1-Boc-4-methylpiperidine-4-carboxamide (synonym: tert-butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate) is a doubly functionalized piperidine building block containing both an acid‑labile Boc protecting group and a primary carboxamide. It serves as a versatile intermediate in medicinal chemistry, most notably in the synthesis of HDAC6 inhibitors and other nitrogen‑containing bioactive molecules [1]. The predicted physicochemical profile includes a water solubility of 2.7 g/L (25 °C) and a moderate LogP of 0.63, placing it at a hydrophilicity level distinct from many close analogs .

1-Boc-4-methylpiperidine-4-carboxamide: No Generic Interchange


The compound’s value derives from the simultaneous presence of three structural elements—N‑Boc protection, a quaternary 4‑methyl group, and a primary 4‑carboxamide—that are each essential for downstream synthetic sequence fidelity. Removing the Boc group (as in 4‑methylpiperidine‑4‑carboxamide) loses orthogonal protection and exposes the secondary amine to undesired side reactions . Replacing the carboxamide with a carboxylic acid or ester (e.g., methyl ester CAS 724790‑59‑4) fundamentally alters the hydrogen‑bond donor/acceptor capacity and the fate of the C4 substituent during coupling or reduction steps . Omitting the 4‑methyl group (e.g., 1‑Boc‑piperidine‑4‑carboxamide, CAS 91419‑48‑6) removes the quaternary center that locks the piperidine conformation, which can critically affect the geometry and pharmacophore alignment of final products built on this scaffold .

1-Boc-4-methylpiperidine-4-carboxamide: Key Differences vs. Closest Analogs


Hydrophilicity Advantage vs. 1-Boc-piperidine-4-carboxamide

The target compound exhibits a computed LogP of 0.63 and measured water solubility of 2.7 g/L (25 °C) . In contrast, the des‑methyl analog 1‑Boc‑piperidine‑4‑carboxamide (CAS 91419‑48‑6) has a higher LogP of 1.76, indicating greater lipophilicity . This difference of 1.13 LogP units corresponds to approximately a 13‑fold shift in octanol‑water partition coefficient, meaning the target compound partitions preferentially into aqueous phases and is better suited for reactions or assays conducted under polar conditions.

Medicinal Chemistry Aqueous-Phase Synthesis Drug Design

Boiling Point vs. 4-Methylpiperidine-4-carboxamide

The N‑Boc‑protected target compound has a predicted boiling point of 383.6 ± 31.0 °C at 760 mmHg . The deprotected analog 4‑methylpiperidine‑4‑carboxamide (CAS 1003021‑83‑7) boils at 300.2 ± 31.0 °C under identical conditions . The 83.4 °C elevation conferred by the Boc group provides a wider thermal processing window and enables higher‑temperature reactions without evaporation losses, while retaining the ability to remove the Boc group quantitatively under mild acid conditions when required.

Synthetic Chemistry Thermal Stability Intermediate Purification

Synthetic Efficiency in HDAC6 Inhibitor Manufacturing

The compound is explicitly claimed as an intermediate in Millennium Pharmaceuticals' US2012/165316 patent covering substituted hydroxamic acid HDAC6 inhibitors [1]. The quaternary 4‑methyl‑4‑carboxamide motif was found to be essential for maintaining the HDAC6‑selective pharmacophore, as attempts to replace it with the corresponding 4‑carboxylic acid or des‑methyl analogs led to loss of isoform selectivity . While potency data for the intermediate itself is not applicable (it is a protected synthon), the patent demonstrates that use of this precise building block enables a 4‑step synthetic sequence to the final active pharmaceutical ingredient, compared to 6‑7 steps when using alternative intermediates without the pre‑installed carboxamide.

Drug Discovery HDAC Inhibitor Process Chemistry

Purity and Batch Consistency Certification

Bidepharm supplies 1-Boc-4-methylpiperidine-4-carboxamide with a certified minimum purity of 98% (HPLC) and provides batch‑specific QC documentation including NMR, HPLC, and GC traces . In comparison, the common supplier specification for the closest analog 1‑Boc‑4‑methylpiperidine (CAS 123387‑50‑8) from multiple vendors is typically 97% or “NLT 98%” without consistent provision of full spectroscopic characterization . The availability of multi‑method analytical certification reduces the risk of carrying through impurities that could derail catalytic steps or crystallizations in downstream chemistry.

Quality Assurance GMP Intermediate Reproducible Research

1-Boc-4-methylpiperidine-4-carboxamide: Research & Industrial Applications


HDAC6 Inhibitor Process Scale-Up

Medicinal chemistry and process R&D teams developing HDAC6‑selective inhibitors based on the hydroxamic acid scaffold described in US2012/165316 require the exact 1‑Boc‑4‑methylpiperidine‑4‑carboxamide intermediate to replicate the disclosed synthetic route. The pre‑installed quaternary 4‑carbamoyl group eliminates two additional synthetic steps (amide coupling and protection interconversion), reducing the overall step count from 6‑7 to 4 steps . The ≥98% purity with full QC documentation ensures consistent performance during the Pd‑catalyzed coupling and final global deprotection stages .

Aqueous-Phase Medicinal Chemistry & Bioconjugation

With a LogP of 0.63 and water solubility of 2.7 g/L at 25 °C, this intermediate remains soluble under partially aqueous conditions where more lipophilic analogs (e.g., 1‑Boc‑piperidine‑4‑carboxamide, LogP = 1.76) precipitate . This property facilitates amide bond formation and Boc deprotection in water‑miscible solvent systems, enabling smooth progress toward polar final drug candidates intended for oral bioavailability or parenteral administration.

High-Temperature Synthetic Routes

The boiling point of 383.6 °C—83.4 °C higher than the deprotected analog 4‑methylpiperidine‑4‑carboxamide—gives process chemists the option to conduct high‑temperature reactions (e.g., DMF‑mediated amidations or microwave‑assisted couplings at 150‑200 °C) without significant evaporative loss of the intermediate . The Boc group can subsequently be removed quantitatively with TFA/DCM at room temperature, providing an orthogonal thermal‑labile protection strategy .

Reproducible Building-Block Quality

For laboratories publishing structure‑activity relationship (SAR) studies or filing patent applications, the availability of batch‑specific NMR, HPLC, and GC certificates from Bidepharm (≥98% purity) provides the evidentiary trail necessary for peer review and regulatory scrutiny . In contrast, many suppliers of the close analog 1‑Boc‑4‑methylpiperidine provide only a stated purity without accompanying spectroscopic proof, introducing a reproducibility risk that can delay project timelines .

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